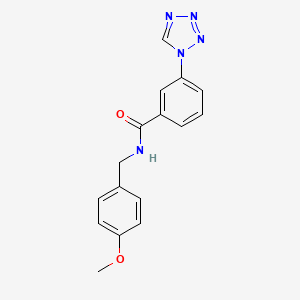

N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide

説明

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-15-7-5-12(6-8-15)10-17-16(22)13-3-2-4-14(9-13)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYPFKSBXALVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxybenzyl 3 1h Tetrazol 1 Yl Benzamide

Synthetic Pathways to the Core Benzamide (B126) Scaffold

The formation of the central benzamide linkage in N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide is typically achieved through the coupling of a carboxylic acid and an amine. The most direct pathway involves the reaction between 3-(1H-tetrazol-1-yl)benzoic acid and 4-methoxybenzylamine (B45378). This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A variety of modern coupling reagents are employed for this purpose to ensure high yields and mild reaction conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly used in organic synthesis for efficient amide bond formation. nih.gov

An alternative strategy involves forming the amide bond at an earlier stage of the synthesis. For instance, 3-aminobenzoic acid can first be coupled with 4-methoxybenzylamine to yield N-(4-methoxybenzyl)-3-aminobenzamide. This intermediate would then undergo a subsequent reaction to introduce the tetrazole ring onto the amino group.

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent/System | Description | Typical Conditions |

| DCC/DMAP | A carbodiimide-based method where DCC activates the carboxylic acid, and DMAP serves as a catalyst. nih.gov | Dichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature. |

| HATU | A highly efficient uronium-based coupling agent that forms an activated ester, minimizing side reactions. nih.gov | DMF, Base (e.g., DIPEA), Room Temperature. |

| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline is another reagent that activates carboxylic acids for amidation. | Acetonitrile/Water, Varies with substrates. luxembourg-bio.com |

| Methoxysilanes | Serve as coupling agents in solvent-free conditions, offering a greener synthetic route. nih.gov | Heat, Solvent-free. nih.gov |

Strategies for 1H-Tetrazol-1-yl Ring Introduction

The specific structure of this compound features a tetrazole ring attached to the benzene (B151609) ring via a nitrogen atom (an N1-substituted tetrazole). This structural detail dictates the synthetic strategy, as the most common method of tetrazole formation—the [3+2] cycloaddition of a nitrile with an azide (B81097) source—yields a C5-substituted tetrazole. nih.gov

Therefore, to achieve the desired N1-substitution, a different approach is necessary. A well-established method for synthesizing 1-substituted tetrazoles involves a three-component reaction starting from a primary amine. organic-chemistry.org In the context of this synthesis, the amino group of a precursor like 3-aminobenzoic acid or N-(4-methoxybenzyl)-3-aminobenzamide serves as the starting point.

This reaction typically proceeds by treating the amine with triethyl orthoformate and sodium azide. organic-chemistry.org The process involves the in-situ formation of an imidate intermediate from the amine and triethyl orthoformate, which then reacts with the azide ion, followed by cyclization to form the tetrazole ring. This method provides direct access to the required 1-substituted regioisomer. The use of catalysts, such as ytterbium triflate (Yb(OTf)₃), can significantly improve the efficiency and yield of this transformation. organic-chemistry.org

Functionalization and Derivatization Approaches for Structural Modification

Structural modification of this compound allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry contexts. Derivatization can be targeted at several positions within the molecule.

Modification of the 4-Methoxybenzyl Moiety: The methoxy (B1213986) group on the benzyl (B1604629) ring is a common site for modification. It can be demethylated to a hydroxyl group, which can then be used as a handle for introducing a wide variety of ether or ester linkages. Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

Modification of the Benzamide Phenyl Ring: The phenyl ring of the benzamide scaffold offers positions for the introduction of additional functional groups. Standard aromatic substitution reactions can be employed on precursors prior to the key coupling or tetrazole formation steps to synthesize analogues with diverse electronic and steric properties.

Modification of the Tetrazole Ring: While the tetrazole ring is generally stable, recent advances have shown that C-H deprotonation at the 5-position of an N-protected tetrazole is possible using strong bases like a "turbo" Grignard reagent. organic-chemistry.org The resulting metalated intermediate can react with various electrophiles, allowing for the introduction of substituents directly onto the tetrazole ring. organic-chemistry.org Subsequent deprotection would yield novel C5-substituted derivatives.

These derivatization strategies are crucial for fine-tuning the molecule's properties and are guided by the synthetic accessibility and chemical reactivity of the different parts of the scaffold. nih.gov

Regioselectivity and Stereoselectivity in Compound Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, primarily concerning the formation of the tetrazole ring. The name "3-(1H-tetrazol-1-yl)" explicitly defines that the attachment is at the N1 position of the tetrazole ring.

Regiocontrol in Tetrazole Formation: As discussed, the reaction of an aryl amine with triethyl orthoformate and sodium azide is highly regioselective for the formation of the 1-substituted tetrazole isomer. organic-chemistry.org This is in stark contrast to the reaction of an aryl nitrile (e.g., 3-cyanobenzoic acid) with sodium azide, which would exclusively produce the 3-(1H-tetrazol-5-yl)benzoic acid regioisomer. The choice of starting material (amine vs. nitrile) is therefore the determining factor for achieving the correct connectivity. While the formation of the N2-substituted isomer can sometimes be a competing pathway, reaction conditions can often be optimized to favor the desired N1 product.

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselectivity is not a factor in its synthesis. However, if chiral starting materials were used for derivatization (e.g., a chiral amine or carboxylic acid), the synthetic steps, particularly the amide bond formation, would need to be carried out under conditions that prevent racemization of any existing stereocenters.

Advanced Catalytic Systems for Tetrazole Formation

The synthesis of tetrazoles, a key step in preparing the target compound and its analogues, has been significantly advanced through the development of various catalytic systems. These catalysts improve reaction rates, increase yields, and often allow for milder reaction conditions.

For the synthesis of 1-substituted tetrazoles from amines, Lewis acids have proven effective. For example, Ytterbium(III) triflate (Yb(OTf)₃) has been successfully used to catalyze the reaction between amines, triethyl orthoformate, and sodium azide, providing good yields of the desired products. organic-chemistry.org

For the synthesis of 5-substituted tetrazoles (relevant for creating isomeric analogues or other derivatives), a broader range of catalysts has been developed for the [3+2] cycloaddition of nitriles and azides. These systems activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Table 2: Catalytic Systems for Tetrazole Formation from Nitriles

| Catalyst Type | Examples | Reaction Conditions | Key Advantages | Reference(s) |

| Lewis Acids | Zinc salts (e.g., ZnCl₂, Zn(OTf)₂) | Water or organic solvents, elevated temperatures | Broad substrate scope, mild conditions. | organic-chemistry.org |

| Transition Metals | Cobalt(II) complexes, Palladium nanoparticles | DMSO or DMF, 110-120 °C | High yields, effective for aromatic and aliphatic nitriles. | acs.org, researchgate.net |

| Amine Salts | Pyridine hydrochloride | DMF, 110 °C | Simple, inexpensive catalyst. | tandfonline.com |

| Organocatalysts | L-proline | DMF or solvent-free | Environmentally benign, cost-effective, excellent yields. | organic-chemistry.org |

| Nanocatalysts | Fe₃O₄-based magnetic nanoparticles | Ethanol or PEG, 80-120 °C | High stability, easy recovery and reusability of the catalyst. | rsc.org |

These advanced catalytic systems offer chemists a powerful toolkit for the efficient and controlled synthesis of the tetrazole core, facilitating access to this compound and a diverse library of related compounds. rsc.org

Investigation of Biological Activities for N 4 Methoxybenzyl 3 1h Tetrazol 1 Yl Benzamide

Enzymatic Target Modulation and Inhibition Studies

The interaction of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide with several key enzymes has been a subject of scientific inquiry. Its structural components suggest potential inhibitory or modulatory effects on enzymes involved in metabolic and inflammatory pathways.

Soluble Epoxide Hydrolase (sEH) Modulation

The N-benzylbenzamide scaffold, which is a core component of the title compound, has been identified as a pharmacophore for designing dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org The sEH enzyme is a therapeutic target as it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. frontiersin.org Inhibition of sEH increases the bioavailability of EETs, which is beneficial in various pathological conditions. frontiersin.org

Studies on related N-benzylbenzamide derivatives have demonstrated their potential as sEH inhibitors. The design of these molecules often fits a merged sEH/PPARγ pharmacophore, suggesting that a single compound can address multiple aspects of the metabolic syndrome. acs.org While direct inhibitory data for this compound on sEH is not extensively detailed in available literature, the presence of the N-benzylbenzamide core suggests it is a candidate for such activity.

Interactive Table: sEH Inhibition by Related Benzamide (B126) Scaffolds Below is a representative table of structurally related compounds and their reported sEH inhibitory activity.

| Compound Name | Scaffold | sEH IC₅₀ (µM) |

| Modulator 14c | N-Benzylbenzamide | 0.3 |

| GSK2188931B | Benzylamide derivative | Potent Inhibitor |

| AR9281 | Adamantanyl Urea | Potent Inhibitor |

Note: Data is based on findings from related but distinct molecular structures to illustrate the potential of the chemical class. acs.orgnih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Concurrent with sEH modulation, the N-benzylbenzamide scaffold has been investigated for its ability to modulate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). acs.org PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov As such, it is a key target in the management of metabolic diseases.

The development of dual-target ligands that simultaneously act on sEH and PPARγ is a strategic approach to treating metabolic syndrome, as it can address both hypertension and diabetic conditions. acs.org Research into N-benzylbenzamide derivatives has led to the identification of potent modulators with submicromolar efficacy on both targets. acs.org The structure of this compound aligns with the pharmacophore model for these dual-acting agents, indicating a potential for PPARγ modulation.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. analis.com.my The 3-(1H-tetrazol-1-yl)phenyl moiety present in the title compound is a key structural feature found in a number of potent xanthine oxidase inhibitors. nih.gov

Structure-activity relationship studies have shown that the incorporation of a tetrazole moiety can significantly enhance the inhibitory potential of a compound against XO. nih.gov For instance, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl] derivatives demonstrated potent XO inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the established drug febuxostat. nih.gov The mechanism of inhibition for these related compounds was determined to be of a mixed type. nih.govnih.gov This body of evidence strongly suggests that this compound is a likely inhibitor of xanthine oxidase.

Interactive Table: XO Inhibition by Structurally Related Tetrazole Derivatives The table below presents data for compounds containing the key tetrazolylphenyl moiety.

| Compound ID | Key Structural Features | XO IC₅₀ (µM) | Inhibition Type |

| Compound 28 | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.031 | Not Specified |

| Compound 19 | 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-one | 0.121 | Mixed |

| Analogue | 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 0.0288 | Mixed |

Note: Data is derived from studies on compounds sharing the 3-(1H-tetrazol-1-yl)phenyl pharmacophore. nih.govnih.gov

Exploration of Other Receptor and Enzyme Interactions

The benzamide scaffold is a versatile structure found in a wide range of biologically active compounds. Beyond the enzymes already discussed, derivatives of benzamide have been synthesized and evaluated for their interactions with other receptors. For example, specific N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides have shown very high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov Additionally, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov These findings highlight the broad potential of the benzamide core structure to interact with various biological targets, suggesting that this compound could have a wider pharmacological profile.

Antiparasitic Activity Profiling

Specific studies detailing the in vitro antileishmanial activity of this compound against any Leishmania species have not been identified in the available scientific literature. Therefore, no data on its efficacy, such as IC50 values against promastigote or amastigote forms, can be presented.

There is no specific research data available on the in vitro antiamoebic activity of this compound against pathogenic amoebae like Entamoeba histolytica. As a result, no findings or data tables concerning its amoebicidal or amoebistatic effects can be provided.

Broad Pharmacological Potential in Pre-clinical in vitro and in vivo Models

A search of preclinical studies did not yield specific information regarding the broader pharmacological potential of this compound in either in vitro or in vivo models. Research into other potential activities, such as antimicrobial, anti-inflammatory, or anticancer effects, for this specific compound has not been published or made publicly available.

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl 3 1h Tetrazol 1 Yl Benzamide and Its Analogs

Impact of Benzamide (B126) Substituents on Biological Activities

The substitution pattern on the benzamide ring of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide analogs plays a crucial role in determining their biological activities. Studies on related benzamide derivatives have shown that the nature, position, and electronic properties of these substituents can significantly modulate potency and selectivity.

In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives investigated as GPR35 agonists, the substituents on the benzamide phenyl ring had a profound impact on their agonistic activity. For instance, introducing electron-withdrawing or electron-donating groups at various positions led to a wide range of potencies. Specifically, placing substituents at the para-position of the benzamide ring generally resulted in a considerable increase in potency. lookchem.com An exception was observed with methyl groups, which were better tolerated at the meta-position. lookchem.com

One of the most potent compounds identified in this study was N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, which exhibited an EC50 of 0.059 μM. nih.govnih.gov The presence of the methoxy (B1213986) group at the para-position of the benzamide ring was found to be highly favorable for activity. Another highly potent analog, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, with an EC50 of 0.041 μM, highlighted the beneficial effect of a para-methoxy group, in this case, combined with a ortho-fluoro substituent. nih.govnih.gov

These findings suggest that for this compound analogs, modifications to the benzamide core, particularly at the positions corresponding to those investigated in the GPR35 agonists, could be a key strategy for modulating their biological profile. The electronic nature and steric bulk of the substituents would likely influence the molecule's ability to fit into the binding pocket of its biological target.

Table 1: Impact of Benzamide Substituents on GPR35 Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Analogs

| Compound | Benzamide Substituent | Activity (EC50 in µM) |

|---|---|---|

| Analog 1 | 4-methoxy | 0.059 |

| Analog 2 | 2-fluoro-4-methoxy | 0.041 |

| Analog 3 | Unsubstituted | Moderate |

| Analog 4 | para-methyl | Less potent than meta-methyl |

| Analog 5 | meta-methyl | More potent than para-methyl |

Role of the 1H-Tetrazol-1-yl Ring in Ligand-Target Interactions

The 1H-tetrazol-1-yl ring is a critical pharmacophore in this compound and its analogs, significantly influencing their interaction with biological targets. The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, sharing similar acidic properties (pKa ≈ 4.5–4.9) and the ability to participate in hydrogen bonding. drughunter.comthieme-connect.com This allows it to mimic the interactions of a carboxylate group with a receptor while offering potential advantages in terms of metabolic stability and lipophilicity. drughunter.comeurekaselect.combohrium.com

In the context of GPR35 agonists, the introduction of a tetrazolyl group to a benzamide scaffold was shown to dramatically improve agonistic activity. nih.gov Compounds without the tetrazole ring were inactive, while their tetrazole-containing counterparts showed moderate to high potency. nih.gov This highlights the essential role of the tetrazole ring in the ligand-target interaction, likely through forming key hydrogen bonds or electrostatic interactions within the receptor's binding site.

Furthermore, research on other molecular scaffolds has demonstrated the benefits of incorporating a tetrazole ring. For example, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in their anti-leukemic activity. nih.govresearchgate.net This improvement was attributed to the specific electronic and steric properties of the tetrazole ring, which likely led to a more favorable interaction with the biological target. The tetrazole ring's ability to act as a hydrogen bond acceptor and its aromatic nature are key features that contribute to its role in molecular recognition.

Influence of the N-Benzyl Moiety, including the Methoxybenzyl Group, on Activity Profiles

The orientation of the phenyl rings in N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are structurally related, is influenced by the substitution pattern, which in turn affects the intermolecular interactions. mdpi.com This suggests that the 4-methoxybenzyl group in this compound likely plays a role in orienting the molecule within the binding site to achieve an optimal fit.

Optimization of Molecular Features for Enhanced Potency and Selectivity

The optimization of molecular features is a critical step in the development of potent and selective drug candidates. For this compound and its analogs, this involves a systematic modification of its different structural components to improve its interaction with the intended biological target while minimizing off-target effects.

Systematic SAR studies of benzamide derivatives have led to the identification of potent and orally active tubulin inhibitors. nih.gov These studies involved modifying various parts of the benzamide scaffold to enhance potency and improve pharmacokinetic properties. nih.gov This approach of iterative medicinal chemistry efforts can be applied to the optimization of this compound.

For example, based on the findings from the GPR35 agonist studies, exploring a variety of substituents on the benzamide ring could lead to enhanced potency. nih.govnih.gov As previously mentioned, a para-methoxy group on the benzamide ring was found to be highly beneficial. nih.govnih.gov Combining this with other favorable substituents could lead to a synergistic effect on activity.

Table 2: Strategies for Molecular Optimization of Benzamide Derivatives

| Molecular Feature | Optimization Strategy | Potential Outcome |

|---|---|---|

| Benzamide Ring Substituents | Introduction of electron-donating/withdrawing groups at various positions | Enhanced potency and selectivity |

| N-Benzyl Moiety | Variation of substituents on the benzyl (B1604629) ring | Improved binding affinity and pharmacokinetic properties |

| Tetrazole Ring Position | Exploration of different linkage points on the benzamide core | Altered geometric orientation and target interaction |

| Linker between Moieties | Modification of the amide linker | Increased conformational flexibility or rigidity |

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. drughunter.com In the context of this compound, the tetrazole ring itself is a classic bioisostere of a carboxylic acid. bohrium.com This substitution can lead to improved metabolic stability and oral bioavailability. drughunter.com

Studies have shown that replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency. For example, in the development of the angiotensin II receptor antagonist losartan, this bioisosteric replacement resulted in a 10-fold increase in potency. drughunter.comnih.gov This was attributed to the tetrazole's ability to project its acidic proton further from the aromatic ring, leading to a more optimal interaction with the receptor. nih.gov

Beyond the tetrazole itself, other bioisosteric replacements can be explored within the this compound scaffold. For instance, the amide bond could be replaced with other groups like a 1,2,4-oxadiazole (B8745197) or a triazole to improve metabolic stability or alter the conformational properties of the molecule. nih.gov In a study of tariquidar (B1662512) and elacridar (B1662867) derivatives, replacing the amide group with a tetrazole or an oxadiazole ring led to potent multidrug resistance reversers. unifi.itunito.it

The successful application of bioisosteric replacement was also demonstrated in a series of (5-benzylthiazol-2-yl)benzamides, where replacing a 1H-1,2,3-triazole with a 1H-tetrazole significantly enhanced anti-leukemic activity. nih.govresearchgate.net This highlights that even subtle changes in the heterocyclic ring system can have a dramatic impact on the biological activity profile. These examples underscore the potential of applying bioisosteric replacement strategies to further refine the SAR of this compound and its analogs.

Mechanistic and Molecular Interaction Studies of N 4 Methoxybenzyl 3 1h Tetrazol 1 Yl Benzamide

Elucidation of Molecular Targets and Binding Mechanisms

Identifying the molecular targets of a compound is a critical first step in understanding its pharmacological effects. For a molecule like N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide, which incorporates a benzamide (B126), a tetrazole, and a methoxybenzyl group, the potential for interaction with a variety of biological macromolecules is significant.

The initial approach to target elucidation often involves computational methods, such as inverse docking, where the compound is screened against a large library of known protein structures to predict potential binding partners. Additionally, experimental techniques like affinity chromatography-mass spectrometry can be employed. In this method, the compound is immobilized on a solid support and used to "fish" for interacting proteins from a cell lysate.

For instance, studies on other benzamide derivatives have revealed their ability to target a wide range of proteins, including enzymes and receptors. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as inhibitors of the presynaptic choline (B1196258) transporter, with structure-activity relationship studies elucidating the key molecular interactions responsible for their potency. nih.gov Similarly, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has shown their interaction with the mTORC1 pathway, a key regulator of cell growth and autophagy. nih.govnih.gov These examples highlight the diverse targeting potential within the broader class of benzamides.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery and molecular biology, offering insights into the behavior of molecules at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be performed against the binding sites of computationally or experimentally identified protein targets. These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

For example, in a study of novel sulfonamide compounds, molecular docking was used to predict the binding energy and interactions with E. coli DNA gyrase and the COVID-19 main protease, suggesting potential antibacterial and antiviral activities. mdpi.com This approach could be similarly applied to this compound to screen for potential therapeutic targets.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for the interaction.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules. For this compound, these calculations can provide information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is valuable for understanding the molecule's reactivity and its ability to participate in various types of intermolecular interactions, which can complement the findings from molecular docking and dynamics simulations.

In Vitro Biochemical Characterization of Target Interactions

Following computational predictions, in vitro biochemical assays are essential to experimentally validate the interaction between this compound and its putative targets. These assays are conducted in a controlled, cell-free environment.

If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or an activator. The potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

For receptor targets, radioligand binding assays can be used to determine the binding affinity (Ki) of the compound. Other techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide detailed kinetic and thermodynamic data on the binding interaction.

Cellular Pathway Perturbation Analysis

To understand the functional consequences of the compound's interaction with its molecular target(s), it is crucial to study its effects on cellular pathways. Cellular pathway perturbation analysis investigates how the compound alters signaling networks and cellular processes within a living cell.

Techniques such as Western blotting can be used to measure changes in the protein levels and post-translational modifications of key pathway components. For example, if this compound were hypothesized to target a specific kinase, Western blotting could be used to assess the phosphorylation status of its downstream substrates.

Gene expression profiling using microarrays or RNA sequencing can provide a global view of the transcriptional changes induced by the compound. This can help to identify the cellular pathways that are most significantly affected. For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their ability to reduce mTORC1 activity and modulate autophagy, demonstrating a clear impact on a critical cellular pathway. nih.govnih.gov

Future Directions and Research Perspectives on N 4 Methoxybenzyl 3 1h Tetrazol 1 Yl Benzamide

Development of Novel Analogs with Enhanced Efficacy and Specificity

There is no specific research available on the development of novel analogs of N-(4-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide. However, general medicinal chemistry strategies suggest that future work could involve systematic structural modifications to enhance biological activity and selectivity. Key areas for modification could include the methoxybenzyl and tetrazolylbenzamide moieties. For instance, altering the position or nature of the substituent on the benzyl (B1604629) ring or modifying the tetrazole ring could lead to analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies would be crucial in guiding these modifications. nih.govnih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

The specific therapeutic applications of this compound are not well-defined in the current literature. The presence of the benzamide (B126) and tetrazole functionalities suggests a broad range of potential biological activities, as these motifs are present in compounds investigated for various diseases. For example, different benzamide derivatives have been explored as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net Future research could involve broad biological screening of this compound to identify novel therapeutic targets.

Advanced Synthetic Methodologies for Sustainable Production

While a specific, advanced synthetic methodology for this compound is not detailed, general sustainable and efficient synthetic routes for related benzamide compounds have been explored. nih.govmdpi.com Future research could focus on developing greener synthetic pathways for this specific compound. This might include the use of more environmentally friendly solvents, catalysts, and reaction conditions to improve yield and reduce waste. mdpi.com Techniques such as ultrasound-assisted synthesis, which has been applied to other benzamide derivatives, could be investigated to enhance reaction rates and efficiency. mdpi.com

Integrated Multi-omics Approaches for Deeper Mechanistic Insights

There is no evidence of integrated multi-omics approaches being applied to study this compound. Such approaches, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the mechanism of action of chemical compounds. Future investigations could employ these techniques to understand how this compound interacts with biological systems at a molecular level. This could reveal its primary cellular targets and downstream signaling pathways, providing a deeper understanding of its potential therapeutic effects.

Q & A

Q. What are the critical considerations for designing in vivo studies with this compound?

- Answer :

- Dosing formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability.

- PK/PD modeling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.

- Toxicity screening : Include hepatic (ALT/AST) and renal (creatinine) biomarkers in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。